molecular formula C9H8BrNOS B13098730 8-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one

8-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one

Cat. No.: B13098730
M. Wt: 258.14 g/mol
InChI Key: KVUDPPYSLZTOMO-UHFFFAOYSA-N
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Description

8-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound that contains a bromine atom, a methyl group, and a thiazinone ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one typically involves the reaction of 2-aminothiophenol with a suitable brominated precursor under controlled conditions. One common method involves the use of 8-aroylpyrrolo[2,1-c][1,4]oxazine-1,6,7-triones with o-aminothiophenol in 1,4-dioxane at room temperature . The reaction proceeds rapidly, resulting in the formation of the desired thiazinone compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazinone derivatives, while oxidation and reduction can lead to different oxidation states of the thiazinone ring.

Scientific Research Applications

8-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one involves its interaction with specific molecular targets. The bromine atom and the thiazinone ring play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one: Lacks the bromine atom, which can affect its reactivity and binding properties.

    8-Chloro-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical and biological properties.

    2-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one derivatives: Various derivatives with different substituents on the thiazinone ring.

Uniqueness

8-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.

Properties

Molecular Formula

C9H8BrNOS

Molecular Weight

258.14 g/mol

IUPAC Name

8-bromo-2-methyl-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C9H8BrNOS/c1-5-9(12)11-7-4-2-3-6(10)8(7)13-5/h2-5H,1H3,(H,11,12)

InChI Key

KVUDPPYSLZTOMO-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2=C(S1)C(=CC=C2)Br

Origin of Product

United States

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